2'-chloro-5'-nitrophthalanilic acid
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Overview
Description
2’-Chloro-5’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 and a molecular weight of 320.691 g/mol It is a derivative of phthalanilic acid, characterized by the presence of chloro and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-chloro-5’-nitrophthalanilic acid typically involves the nitration and chlorination of phthalanilic acid derivatives. One common method starts with the nitration of phthalanilic acid to introduce the nitro group, followed by chlorination to add the chloro substituent . The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 2’-chloro-5’-nitrophthalanilic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5’-nitrophthalanilic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted phthalanilic acids depending on the nucleophile used.
Reduction: The major product is 2’-chloro-5’-aminophthalanilic acid.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Scientific Research Applications
2’-Chloro-5’-nitrophthalanilic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-chloro-5’-nitrophthalanilic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar in structure but lacks the phthalanilic acid moiety.
2-Chloro-5-nitroaniline: Contains the nitro and chloro groups but differs in the overall structure and properties.
Uniqueness
Its combination of substituents allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSAINWXPBNXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19356-84-4 |
Source
|
Record name | 2'-CHLORO-5'-NITROPHTHALANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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